2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Übersicht
Beschreibung
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of a benzimidazole core attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multistep organic reactions. One common synthetic route includes the condensation of 4-aminopyridine with o-phenylenediamine to form the benzimidazole core, followed by carboxylation at the 6-position. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene .
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but differs in the position of the nitrogen atoms within the rings.
Imidazo[4,5-b]pyridine: Another structurally related compound with different biological activities and synthetic routes.
2-(Pyridin-2-yl)imidazole: This compound has the pyridine ring attached at a different position, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biologische Aktivität
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS Number: 316833-32-6) is a compound of increasing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, synthesizing information from diverse sources, including case studies and research findings.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism of Action :
- In Vivo Studies :
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
- Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Data Tables
Activity Type | IC50 Value (μM) | Comparison |
---|---|---|
NO Production Inhibition | 0.86 | More potent than ibuprofen |
TNF-α Production Inhibition | 1.87 | More potent than ibuprofen |
COX-1 Inhibition | 19.45 | Compared with diclofenac |
COX-2 Inhibition | 31.4 | Compared with celecoxib |
Case Study 1: Anti-inflammatory Effects
A study evaluated the efficacy of various benzimidazole derivatives, including those structurally related to this compound, in reducing inflammation in a carrageenan-induced paw edema model. The results indicated that these compounds significantly reduced edema compared to controls, suggesting a promising therapeutic potential for inflammatory diseases .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines, revealing that it induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. The study concluded that further optimization of the chemical structure could enhance its anticancer properties .
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFICRRCLJYFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378097 | |
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316833-32-6 | |
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.